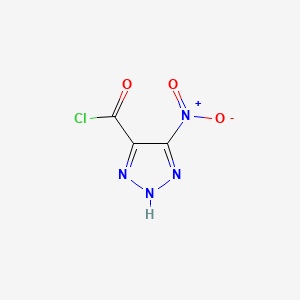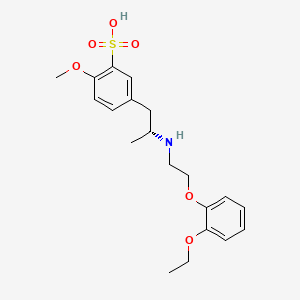
Tamsulosin-Sulfonsäure
Übersicht
Beschreibung
Tamsulosin Sulfonic Acid is a derivative of Tamsulosin, a medication primarily used to treat benign prostatic hyperplasia (BPH) and chronic prostatitis. Tamsulosin Sulfonic Acid is known for its role as an alpha-1 adrenergic receptor antagonist, which helps in relaxing the muscles in the prostate and bladder neck, facilitating easier urination .
Wissenschaftliche Forschungsanwendungen
Tamsulosin Sulfonic Acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Tamsulosin Sulfonic Acid primarily targets alpha-1A and alpha-1D adrenergic receptors . These receptors are predominantly located in the smooth muscle of the prostate and bladder neck. By blocking these receptors, Tamsulosin Sulfonic Acid helps relax the smooth muscle, which is crucial for improving urinary flow and reducing symptoms of benign prostatic hyperplasia (BPH) .
Mode of Action
Tamsulosin Sulfonic Acid acts as an antagonist to alpha-1A and alpha-1D adrenergic receptors . By binding to these receptors, it prevents norepinephrine from activating them. This inhibition leads to the relaxation of smooth muscle in the prostate and bladder neck, facilitating easier urine flow and alleviating BPH symptoms .
Biochemical Pathways
The primary biochemical pathway affected by Tamsulosin Sulfonic Acid is the adrenergic signaling pathway . By blocking alpha-1 adrenergic receptors, the compound disrupts the normal adrenergic signaling that causes smooth muscle contraction. This results in the relaxation of the smooth muscle in the prostate and bladder neck, improving urinary flow .
Pharmacokinetics
Tamsulosin Sulfonic Acid exhibits the following ADME properties:
- Absorption : It is well-absorbed orally, with a bioavailability of nearly 100% .
- Distribution : The compound is widely distributed throughout the body, with a high affinity for alpha-1 adrenergic receptors in the prostate .
- Metabolism : It is metabolized primarily in the liver by the cytochrome P450 enzyme system .
- Excretion : The drug is excreted mainly through the kidneys . Its half-life ranges from 9 to 13 hours .
Result of Action
At the molecular level, Tamsulosin Sulfonic Acid’s action results in the relaxation of smooth muscle in the prostate and bladder neck . This relaxation reduces resistance to urinary flow, thereby improving symptoms of BPH such as difficulty in urination and increased frequency of urination .
Action Environment
The efficacy and stability of Tamsulosin Sulfonic Acid can be influenced by several environmental factors:
- pH Levels : The compound is stable in a wide range of pH levels, but extreme pH conditions can affect its stability and efficacy .
- Temperature : High temperatures may degrade the compound, reducing its effectiveness .
- Diet : Food intake can affect the absorption rate of Tamsulosin Sulfonic Acid, with a high-fat meal potentially delaying its absorption .
By understanding these aspects, healthcare providers can better manage the administration of Tamsulosin Sulfonic Acid to maximize its therapeutic benefits.
Biochemische Analyse
Biochemical Properties
Tamsulosin Sulfonic Acid interacts with alpha-1A and alpha-1B adrenoceptors, which are most common in the prostate and bladder . Antagonism of these receptors leads to relaxation of smooth muscle in the prostate and detrusor muscles in the bladder, allowing for better urinary flow .
Cellular Effects
Tamsulosin Sulfonic Acid, like Tamsulosin, has significant effects on various types of cells and cellular processes. It influences cell function by affecting urinary flow through its action on smooth muscle cells in the prostate and bladder . It also has an impact on cell signaling pathways, particularly those involving alpha-1A and alpha-1B adrenoceptors .
Molecular Mechanism
Tamsulosin Sulfonic Acid exerts its effects at the molecular level primarily through its antagonistic action on alpha-1A and alpha-1B adrenoceptors . This leads to relaxation of smooth muscle in the prostate and detrusor muscles in the bladder, improving urinary flow .
Temporal Effects in Laboratory Settings
Studies on Tamsulosin have shown that it has a half-life of 9–13 hours , suggesting that Tamsulosin Sulfonic Acid may have similar temporal characteristics.
Dosage Effects in Animal Models
While specific studies on Tamsulosin Sulfonic Acid in animal models are limited, research on Tamsulosin has shown that it has significant effects in animal models of benign prostatic hyperplasia and ureteral stones . The effects of Tamsulosin vary with different dosages, and high doses can lead to adverse effects .
Metabolic Pathways
Tamsulosin Sulfonic Acid is likely involved in similar metabolic pathways as Tamsulosin. Tamsulosin is metabolized in the liver , and it’s reasonable to assume that Tamsulosin Sulfonic Acid follows a similar metabolic pathway.
Subcellular Localization
Given its biochemical properties and the known effects of Tamsulosin, it is likely that Tamsulosin Sulfonic Acid primarily localizes to areas where alpha-1A and alpha-1B adrenoceptors are most common, such as the prostate and bladder .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tamsulosin Sulfonic Acid involves several key steps:
Final Steps: The primary amine obtained is then reacted with a halogenated compound to form the final product, Tamsulosin Sulfonic Acid.
Industrial Production Methods: Industrial production of Tamsulosin Sulfonic Acid follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves stringent control of reaction conditions and the use of advanced purification techniques to obtain the final product suitable for pharmaceutical applications .
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous solvents.
Substitution: Halogenated compounds, in the presence of catalysts or under thermal conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Vergleich Mit ähnlichen Verbindungen
Doxazosin: Another alpha-1 adrenergic receptor antagonist used for BPH but less selective than Tamsulosin Sulfonic Acid.
Prazosin: Used for hypertension and BPH, with a broader receptor profile.
Terazosin: Similar to Doxazosin, used for BPH and hypertension.
Uniqueness: Tamsulosin Sulfonic Acid stands out due to its high selectivity for alpha-1A receptors, which reduces the likelihood of side effects such as dizziness and hypotension, making it a preferred choice for treating BPH .
Eigenschaften
IUPAC Name |
5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO6S/c1-4-26-17-7-5-6-8-18(17)27-12-11-21-15(2)13-16-9-10-19(25-3)20(14-16)28(22,23)24/h5-10,14-15,21H,4,11-13H2,1-3H3,(H,22,23,24)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUVUSHDPGCUNJ-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858418 | |
| Record name | 5-[(2R)-2-{[2-(2-Ethoxyphenoxy)ethyl]amino}propyl]-2-methoxybenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890708-67-5 | |
| Record name | 5-[(2R)-2-{[2-(2-Ethoxyphenoxy)ethyl]amino}propyl]-2-methoxybenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of Tamsulosin Sulfonic Acid in pharmaceutical analysis?
A1: Tamsulosin Sulfonic Acid is identified as an official impurity of Tamsulosin Hydrochloride []. Monitoring impurities in pharmaceutical formulations is crucial for ensuring drug safety, potency, and efficacy. The research article highlights the development of two green analytical methods, High-Performance Thin Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC), specifically designed to quantify Tamsulosin Hydrochloride and its impurities, including Tamsulosin Sulfonic Acid []. This emphasizes the importance of accurate and sensitive analytical techniques for impurity profiling in pharmaceutical analysis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4](/img/structure/B588852.png)
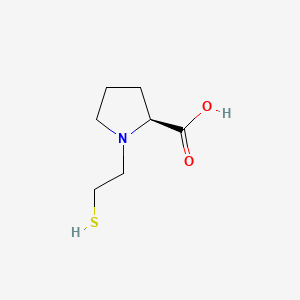
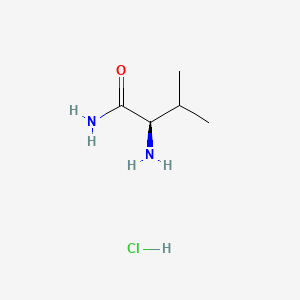
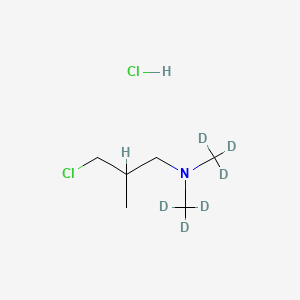
![4-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B588865.png)


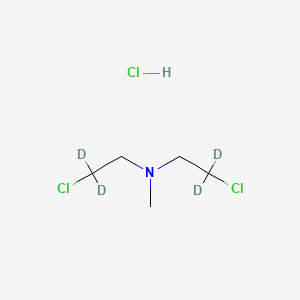
![butyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B588870.png)
